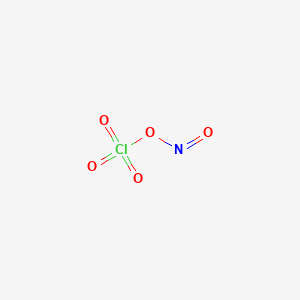

Nitrosonium perchlorate

Description

Contextualization within Advanced Inorganic Chemistry

Nitrosonium perchlorate (B79767) holds a specific place in advanced inorganic chemistry, primarily as a powerful oxidizing and perchlorating agent. wikipedia.org Its chemistry is fundamentally linked to the properties of the nitrosonium ion (NO⁺), a linear cation that is isoelectronic with carbon monoxide and molecular nitrogen. The study of salts containing this cation provides insight into the reactivity of this important species.

Research into complex perchlorates often includes nitrosonium perchlorate as a reference compound. dtic.mil Spectroscopic studies, particularly Raman spectroscopy, have been crucial in confirming the ionic nature of this compound, demonstrating the presence of distinct NO⁺ and ClO₄⁻ ions. wikipedia.orgdtic.mil This contrasts with more covalent perchlorate esters and is a key finding in understanding its structure, as a definitive X-ray crystallographic structure has not been elucidated. wikipedia.org

The compound's reactivity is a subject of academic interest. It undergoes hydrolysis in water to yield nitrous acid and perchloric acid. wikipedia.orgsmolecule.com Upon heating to 100 °C, it decomposes, initially forming nitronium perchlorate (NO₂ClO₄), which then breaks down further into products like chlorine and nitrogen oxides. wikipedia.orgsmolecule.com The decomposition of nitronium perchlorate itself is believed to proceed via the formation of this compound and oxygen. acs.org These transformations are classic examples of redox and decomposition reactions studied in inorganic chemistry.

Table 2: Key Reactions Involving this compound

| Reaction Type | Equation | Description |

|---|---|---|

| Hydrolysis | NOClO₄ + H₂O → HNO₂ + HClO₄ | Reacts with water to form nitrous and perchloric acids. wikipedia.orgsmolecule.com |

| Thermal Decomposition | NOClO₄ → NO₂ClO₄ + products | Decomposes above 100 °C, initially forming nitronium perchlorate. wikipedia.orgsmolecule.com |

| Reaction with Organics | NOClO₄ + organic compounds → explosive reaction | Reacts explosively with substances like ethanol, acetone, and ether. wikipedia.orgsmolecule.comyoutube.com |

Academic Significance of Nitrosonium Salts in Chemical Research

The academic significance of nitrosonium salts, including the perchlorate, extends across inorganic and organic synthesis. tandfonline.comresearchgate.net These salts are recognized as valuable reagents, particularly for their oxidizing capabilities. tandfonline.comresearchgate.net The nitrosonium ion can function as a clean one-electron oxidant, which is useful for elevating the oxidation states of metal complexes in a controlled manner. tandfonline.com

In the realm of coordination chemistry, nitrosonium salts are instrumental in the synthesis of metal nitrosyl complexes. tandfonline.comnumberanalytics.com The study of these complexes is a vast field, crucial for understanding catalysis and the role of nitric oxide in biological systems. numberanalytics.comacs.org The reaction of a metal complex with a nitrosonium salt can lead to the formation of a metal-nitrosyl bond, providing a synthetic route to these important compounds. tandfonline.comnumberanalytics.com

Furthermore, nitrosonium salts have been investigated for their ability to react with transition-metal hydrides. For example, research has shown that nitrosonium salts can undergo insertion reactions into metal-hydride (M-H) bonds to form coordination complexes containing nitroxyl (B88944) (HNO) ligands. acs.org This reactivity opens pathways to new classes of compounds and provides insight into the fundamental reaction mechanisms involving small, reactive molecules like nitric oxide and its ions. acs.org The choice of the counter-anion (such as perchlorate, tetrafluoroborate (B81430), or triflate) can influence the stability and subsequent reactivity of the resulting products. acs.org This highlights the broader importance of studying a variety of nitrosonium salts to modulate reactivity in chemical synthesis. tandfonline.com

Properties

CAS No. |

15605-28-4 |

|---|---|

Molecular Formula |

ClNO5 |

Molecular Weight |

129.46 g/mol |

IUPAC Name |

perchloryl nitrite |

InChI |

InChI=1S/ClNO5/c3-1(4,5)7-2-6 |

InChI Key |

ONKVXKHGDFDPFZ-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)OCl(=O)(=O)=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Historical Preparative Routes

The earliest methods for synthesizing nitrosonium perchlorate (B79767) date back to the early 20th century and involve the reaction of nitrogen oxides with concentrated perchloric acid.

The first documented synthesis of nitrosonium perchlorate was achieved in 1909. wikipedia.org This route involves bubbling dinitrogen trioxide (N₂O₃) gas through concentrated perchloric acid (HClO₄). The reaction proceeds as follows, yielding this compound and water. wikipedia.org

N₂O₃ + 2 HClO₄ → 2 NOClO₄ + H₂O

This method established a foundational pathway for producing the salt directly from an acid-base type reaction where perchloric acid protonates the dinitrogen trioxide.

A more common and standard laboratory preparation involves the use of an equimolar mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) reacted with concentrated perchloric acid. wikipedia.org This mixture of nitrogen oxides is effectively equivalent to dinitrogen trioxide. The reaction is:

NO₂ + NO + 2 HClO₄ → 2 NOClO₄ + H₂O

This approach is often more convenient as the mixture of nitric oxide and nitrogen dioxide can be generated in situ, for example, by the reaction of starch with concentrated nitric acid or by dropping nitric acid onto solid sodium nitrite. youtube.comyoutube.com

| Method | Reactants | Products | Year First Reported |

|---|---|---|---|

| Dinitrogen Trioxide Pathway | Dinitrogen Trioxide (N₂O₃), Perchloric Acid (HClO₄) | This compound (NOClO₄), Water (H₂O) | 1909 wikipedia.org |

| Mixed Nitrogen Oxides Pathway | Nitric Oxide (NO), Nitrogen Dioxide (NO₂), Perchloric Acid (HClO₄) | This compound (NOClO₄), Water (H₂O) | Standard Lab Method wikipedia.org |

Optimized Synthetic Approaches for Research-Grade Purity

Achieving research-grade purity for this compound necessitates careful control of reaction conditions to minimize impurities and side products. A primary concern is the presence of water, as this compound is hygroscopic and hydrolyzes readily to form nitrous acid and perchloric acid. wikipedia.org

NOClO₄ + H₂O → HNO₂ + HClO₄

To obtain a high-purity, anhydrous product, optimized syntheses often employ anhydrous reagents. For instance, analogous preparations of related compounds like nitronium perchlorate stress the use of anhydrous perchloric acid to prevent hydrolysis. sciencemadness.org Following the initial synthesis, purification is critical. A common technique involves drying the filtered product in a vacuum desiccator over a strong drying agent, such as phosphorus pentoxide, to remove any residual water and obtain the anhydrous salt. youtube.com

Formation via Decomposition Reactions of Related Chemical Species

This compound is also a key species in the decomposition pathways of other related nitrogen-containing perchlorates, most notably nitronium perchlorate.

The thermal decomposition of nitronium perchlorate (NO₂ClO₄) is understood to proceed via an initial step that forms this compound and oxygen. acs.org This mechanism is particularly evident when the decomposition is carried out in a vacuum. Under these conditions, a significant amount of oxygen is observed in the volatile products during the early stages of the reaction. acs.org

The proposed primary decomposition step is: NO₂ClO₄ → NOClO₄ + ½ O₂

Further decomposition products observed, such as chlorine (Cl₂) and nitrogen oxides (NO₂), are believed to result from the subsequent decomposition of the newly formed this compound. acs.org Kinetic studies of the thermal decomposition of nitrosyl perchlorate also support the close relationship between these two compounds, showing that nitronium perchlorate can be an intermediate in its decomposition. dtic.mil In sealed systems, the reaction of dinitrogen tetroxide with nitronium perchlorate can also lead to the formation of this compound and oxygen. acs.org

| Precursor Compound | Primary Decomposition Products | Key Observation |

|---|---|---|

| Nitronium Perchlorate (NO₂ClO₄) | This compound (NOClO₄), Oxygen (O₂) | Preponderance of oxygen in early stages of decomposition in vacuo. acs.org |

Structural Characterization and Crystallography

Crystalline State Investigations

Investigations into the solid-state structure of nitrosonium perchlorate (B79767) have historically relied on techniques other than single-crystal X-ray diffraction. Spectroscopic evidence, particularly from Raman spectroscopy, strongly suggests the presence of distinct nitrosonium (NO⁺) cations and perchlorate (ClO₄⁻) anions in the solid state. wikipedia.org This ionic formulation is widely accepted within the scientific community.

A comprehensive search of crystallographic databases and the scientific literature indicates that a complete single-crystal X-ray diffraction structure determination for nitrosonium perchlorate has not been reported. wikipedia.org Consequently, precise details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. The challenges in obtaining suitable single crystals for diffraction studies may be attributed to the compound's reactivity and hygroscopic nature. wikipedia.orgwikipedia.org

In the absence of direct crystallographic data for this compound, a comparative analysis with the structurally characterized analogous compound, nitrosonium nitrate (B79036) (NO⁺NO₃⁻), provides valuable insights into the potential structural features of nitrosonium salts. Recent high-pressure in-situ single-crystal X-ray diffraction studies have successfully resolved the crystal structure of nitrosonium nitrate. nih.goviucr.org

At a pressure of 7.0 GPa, nitrosonium nitrate crystallizes in a monoclinic system with the space group P12₁/m1. nih.gov The structure consists of discrete NO⁺ and NO₃⁻ ions. nih.goviucr.org The nitrosonium cation exhibits a triple bond between the nitrogen and oxygen atoms, and the nitrate anion maintains its trigonal planar geometry. nih.gov A detailed summary of the crystallographic data for nitrosonium nitrate at two different pressures is presented in the interactive table below.

| Parameter | Value at 7.0 GPa | Value at 37.0 GPa |

|---|---|---|

| Formula | NO⁺NO₃⁻ | NO⁺NO₃⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P12₁/m1 (#11) | P12₁/m1 (#11) |

| a (Å) | 4.598(3) | 4.242(2) |

| b (Å) | 4.975(4) | 4.595(4) |

| c (Å) | 5.196(8) | 4.638(2) |

| β (°) | 96.39(9) | 94.70(4) |

| Volume (ų) | 118.1(2) | 90.08(10) |

| Z | 2 | 2 |

The N-O bond length in the nitrosonium cation of nitrosonium nitrate was determined to be 1.059(5) Å at 37.0 GPa, which is consistent with the typical value of 1.06 Å observed under ambient conditions, indicating the persistence of the triple bond at high pressure. nih.govresearchgate.net In the nitrate anion at the same pressure, the N-O bond lengths are 1.231(5) Å (for two bonds) and 1.249(5) Å (for one bond), with O-N-O angles close to the ideal 120° for a trigonal planar geometry. nih.gov

Analysis of Interionic Interactions within the Crystal Lattice

The stability of the crystal lattice in ionic compounds like this compound is governed by a balance of attractive and repulsive electrostatic forces, often referred to as the lattice energy. dokumen.pub In the case of nitrosonium salts, the interaction between the NO⁺ cation and the corresponding anion is the primary determinant of the crystal packing.

In the structurally characterized nitrosonium nitrate, the intermolecular distances provide insight into these interactions. The nitrogen atom of the nitrosonium cation is surrounded by five oxygen atoms from four neighboring nitrate anions, with N···O distances ranging from approximately 2.15 to 2.30 Å. nih.gov Similarly, the oxygen atom of the nitrosonium cation has five oxygen atoms from four adjacent nitrate ions as its closest intermolecular neighbors, with O···O distances between 2.27 and 2.36 Å. nih.gov The observation that both the nitrogen and oxygen atoms of the nitrosonium cation are oriented towards the negatively charged oxygen atoms of the nitrate anions suggests a distribution of the positive charge across the NO⁺ unit. nih.gov

Theoretical calculations and crystal-chemical analyses of nitrosonium nitrate have intriguingly suggested that the oxygen atom of the nitrosonium cation carries a small positive charge, a rare occurrence when bonded to a less electronegative element like nitrogen. nih.goviucr.org This charge distribution would influence the nature and directionality of the interionic interactions within the crystal lattice. While direct experimental evidence for such interactions in this compound is lacking, it is reasonable to infer that similar electrostatic forces between the NO⁺ cation and the ClO₄⁻ anion would dictate its crystal structure.

Spectroscopic Probes of Molecular and Electronic Structure

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for characterizing the structural features of ionic compounds like nitrosonium perchlorate (B79767). These methods measure the energies of molecular vibrations, which are quantized and correspond to the stretching and bending of chemical bonds. The resulting spectra serve as a molecular fingerprint, offering detailed information on the compound's constituent ions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. For a vibration to be IR active, it must induce a change in the molecule's dipole moment.

The IR spectrum of nitrosonium perchlorate is dominated by the characteristic absorption bands of its two ionic components. The nitrosonium ion (NO⁺) is characterized by a strong absorption peak in the region of 2150-2400 cm⁻¹. sciencemadness.org This high frequency is indicative of the nitrogen-oxygen triple bond.

The perchlorate anion (ClO₄⁻) has a tetrahedral geometry (Td symmetry). A polyatomic ion with N atoms has 3N-6 normal modes of vibration (or 3N-5 for linear species). libretexts.org For the 5-atom tetrahedral perchlorate ion, this results in 9 vibrational modes. These are grouped into four fundamental vibrations based on symmetry: a symmetric stretch (ν₁), a symmetric bend (ν₂), an asymmetric stretch (ν₃), and an asymmetric bend (ν₄). Due to the high symmetry of the tetrahedral ion, only the two asymmetric modes, ν₃ and ν₄, are typically IR active. nih.gov The asymmetric stretch appears as a strong, broad band around 1100 cm⁻¹, while the asymmetric bend is found near 625 cm⁻¹. nih.govresearchgate.net

Table 1: Infrared Vibrational Modes for the Perchlorate Ion in Ionic Perchlorates An interactive data table would be provided in a suitable digital format.

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | IR Activity |

|---|---|---|---|

| ν₁ (Symmetric Stretch) | A₁ | ~936 | Inactive |

| ν₂ (Symmetric Bend) | E | ~461 | Inactive |

| ν₃ (Asymmetric Stretch) | T₂ | ~1080 - 1140 | Active |

| ν₄ (Asymmetric Bend) | T₂ | ~625 | Active |

Note: The exact positions can vary depending on the cation and crystal lattice environment. Data compiled from studies on various perchlorate salts. nih.govresearchgate.net

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For molecules with a center of symmetry, Raman and IR activity are often mutually exclusive.

In the case of this compound, Raman spectroscopy provides a clear characterization of both the cation and anion. A study of solid nitrosyl perchlorate identified a strong Raman frequency at 2329 cm⁻¹, which was definitively assigned to the stretching vibration of the NO⁺ group. royalsocietypublishing.org

For the tetrahedral perchlorate anion, all four fundamental vibrational modes are Raman active. The spectrum is typically dominated by an intense peak corresponding to the symmetric stretching mode (ν₁) at approximately 936 cm⁻¹. nih.gov The other modes—ν₂ (symmetric bend), ν₃ (asymmetric stretch), and ν₄ (asymmetric bend)—also appear in the Raman spectrum, though often with lower intensity. nih.govroyalsocietypublishing.org The observation of all four modes confirms the tetrahedral structure of the anion.

Table 2: Raman Vibrational Frequencies for this compound (NOClO₄) An interactive data table would be provided in a suitable digital format.

| Ion | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrosonium (NO⁺) | Stretching | 2329 | Strong |

| Perchlorate (ClO₄⁻) | ν₁ (Symmetric Stretch) | ~936 | Very Strong |

| Perchlorate (ClO₄⁻) | ν₂ (Symmetric Bend) | ~461 | Weak |

| Perchlorate (ClO₄⁻) | ν₃ (Asymmetric Stretch) | ~1110 | Weak |

| Perchlorate (ClO₄⁻) | ν₄ (Asymmetric Bend) | ~630 | Medium |

Data for NO⁺ is from solid nitrosyl perchlorate. royalsocietypublishing.org Data for ClO₄⁻ is compiled from general studies on perchlorate salts. nih.govroyalsocietypublishing.org

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Mössbauer Spectroscopy of Related Coordination Compounds)

While direct analysis of this compound by certain advanced techniques like Mössbauer spectroscopy is not feasible (as it lacks a Mössbauer-active nucleus such as ⁵⁷Fe), the application of such methods to related coordination compounds provides profound insights into electronic structure and bonding that are relevant by analogy. Mössbauer spectroscopy is a powerful tool for studying compounds containing specific isotopes, most commonly ⁵⁷Fe. nih.govacs.org It probes the minute changes in the energy levels of a nucleus in response to its local electronic environment. nih.gov

This technique is particularly informative for studying transition metal nitrosyl complexes, which are compounds containing a metal bonded to a nitrosyl (NO) ligand. aip.org The nitrosonium ion (NO⁺) is isoelectronic with carbon monoxide, and its coordination to metals is similar. britannica.com By studying these related iron-nitrosyl complexes with ⁵⁷Fe Mössbauer spectroscopy, researchers can deduce detailed information about the nature of the metal-ligand bond.

The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₐ).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus. It provides critical information about the oxidation state of the iron atom and the degree of covalency in the bonds with its ligands. acs.orguclouvain.be

Quadrupole Splitting (ΔEₐ): This arises when the nucleus is in an asymmetrical electronic environment, creating an electric field gradient. The magnitude of the splitting gives information about the symmetry of the ligand field and the electronic distribution in the d-orbitals of the iron atom. aip.orguclouvain.be

For instance, in studies of pentacyanonitrosylferrate(II) (sodium nitroprusside), Mössbauer spectroscopy has been used to interpret the bonding and electronic structure, providing details on how the NO⁺ ligand influences the electron density at the iron nucleus. aip.org This allows for a detailed characterization of the electronic effects of the nitrosyl ligand, offering a model for understanding the electronic properties of the analogous nitrosonium ion in different chemical environments.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Reactivity of the Nitrosonium Cation

The nitrosonium ion is a potent electrophile that readily attacks electron-rich centers. This reactivity is central to its role in nitrosation, nitration, and C-H functionalization reactions. In solutions, such as those containing sulfuric or perchloric acid, the nitrosonium ion is a key reactive species. rushim.ru

The reaction of the nitrosonium cation with organic molecules, particularly aromatic compounds, proceeds via an electrophilic substitution mechanism. nih.gov The rate of this reaction is highly dependent on the electron density of the organic substrate; aromatic rings with higher electron density are more susceptible to electrophilic attack by NO⁺ and therefore react more quickly. nih.govoup.com

Formation of an EDA Complex: The reaction initiates with the formation of an electron donor-acceptor (EDA) π-complex between the aromatic substrate and the nitrosonium ion. researchgate.net

Transformation to an Adduct: This π-complex then transforms into an N-protonated nitroso-derivative. researchgate.net Computational studies suggest this occurs through a migratory insertion of the nitrogen atom into an aromatic C-H bond. researchgate.net

Deprotonation: A subsequent proton transfer from the N-protonated species to the medium yields the final nitrosated product. researchgate.net

Kinetic analyses support this pathway, indicating that the transformation of the π-complex is the rate-limiting step, which accounts for differences in substrate reactivity and regioselectivity. researchgate.net A significant kinetic isotope effect has been calculated for this insertion step, further supporting the involvement of C-H bond cleavage in the rate-determining phase of the reaction. researchgate.net

| Parameter | Value | Substrate | Source |

| Calculated Isotope Effect (kH/kD) | 11.5 | Benzene | researchgate.net |

| Measured Isotope Effect (kH/kD) | 8.5 ± 2.4 | Benzene | researchgate.net |

This interactive table presents kinetic isotope effect data for the nitrosation of benzene, highlighting the significant effect of isotopic substitution on the reaction rate, which provides insight into the reaction mechanism.

While the nitrosonium ion is primarily a nitrosating agent, it can facilitate nitration reactions indirectly. nih.govoup.com This occurs through a two-step sequence where an initial nitrosation event is followed by an oxidation step. oup.com This pathway is particularly relevant for electron-rich organic compounds like phenols. oup.com

The mechanism proceeds as follows:

Electrophilic Nitrosation: The nitrosonium ion (NO⁺) attacks the organic substrate to form a nitroso-substituted compound, as described in the previous section. nih.govoup.com

Oxidation: The resulting nitroso compound is then oxidized to the corresponding nitro-substituted product. nih.gov This oxidation can be carried out by other species present in the reaction medium, such as nitrous acid (HONO) or molecular oxygen. nih.govoup.com

This indirect route to nitration is distinct from direct nitration by the nitronium ion (NO₂⁺), which is typically generated from nitric acid in the presence of a strong acid catalyst. wikipedia.orgmasterorganicchemistry.com The nitrosation-oxidation pathway underscores the versatility of nitrosonium reagents in the synthesis of nitrogen-containing organic compounds. oup.com

The nitrosonium ion can mediate the functionalization of C-H bonds, a process of significant interest for streamlining the synthesis of complex organic molecules. umich.edu This reactivity is an inherent part of the aromatic nitrosation mechanism, which can be viewed as a C-H functionalization event where a C-H bond is replaced by a C-N bond. researchgate.net

The key mechanistic step involves the transformation of the initially formed π-complex between the aromatic ring and the NO⁺ ion. researchgate.net Instead of proceeding through a classic Wheland-type σ-complex, theoretical calculations suggest a novel migratory insertion of the nitrogen atom directly into the aromatic C-H bond. researchgate.net This insertion step represents the C-H activation event and is believed to have a significant energy barrier, which accounts for the observed low rates of nitrosation for certain substrates. researchgate.net This direct functionalization pathway provides a powerful method for C-N bond formation without the need for pre-functionalized starting materials. umich.edu

Oxidative Properties and Electron Transfer Processes

Nitrosonium perchlorate (B79767) also functions as an oxidizing agent, a property derived from the electron-accepting nature of the NO⁺ cation. It can engage in electron transfer processes with a variety of organic and inorganic compounds.

The perchlorate anion itself is a potent oxidizing agent, especially in the form of perchloric acid, and is used for the "wet" oxidation of organic matter. panspermia.org The presence of the nitrosonium cation in nitrosonium perchlorate introduces additional oxidative pathways. The oxidation of organic compounds by species in perchlorate media often involves complex, multi-step mechanisms. For instance, the oxidation of quinols by cobalt(III) in a perchlorate medium follows a rate law that suggests two parallel pathways involving both Co³⁺(aq) and [Co(OH)]²⁺(aq) as the active oxidants. rsc.org While specific mechanistic studies on the oxidation of organic compounds solely by this compound are detailed, the general principle involves an initial electron transfer from the organic substrate to the NO⁺ ion. This generates a radical cation from the organic molecule and nitric oxide (NO). The subsequent fate of the radical cation depends on its structure and the reaction conditions, often leading to a variety of oxidized and coupled products.

The reactivity of this compound is also evident in its decomposition and its interactions with other inorganic species. The thermal decomposition of nitronium perchlorate is believed to proceed through the formation of this compound and oxygen as initial products. acs.org The subsequent decomposition of the this compound itself yields a mixture of inorganic gases. acs.org

In sealed systems, the reaction is influenced by the products formed. For instance, dinitrogen tetroxide can catalyze the conversion of nitronium perchlorate to this compound and oxygen. acs.org The decomposition of ammonium (B1175870) perchlorate, a related energetic material, involves the oxidation of ammonia (B1221849) by chlorine oxides, with nitric oxide being an observed product, highlighting the complex redox chemistry involving nitrogen and chlorine species. dtic.mil

| Precursor Compound | Key Products of Decomposition/Reaction | Source |

| Nitronium Perchlorate | This compound, Oxygen (O₂) | acs.org |

| This compound | Nitrogen Dioxide (NO₂), Chlorine (Cl₂), Chlorine Dioxide (ClO₂) | acs.org |

This interactive table summarizes the decomposition products of this compound and its precursor, nitronium perchlorate, illustrating the evolution of inorganic species during these reactions.

Hydrolysis Mechanisms and Formation of Derived Acids

This compound is a hygroscopic white solid that reacts readily with water. nus.edu.sggla.ac.uk This high sensitivity to moisture necessitates that the compound be handled in anhydrous conditions to prevent its decomposition. wikipedia.org

The hydrolysis of this compound proceeds through the reaction of the nitrosonium cation with water, yielding two acidic products: nitrous acid (HNO₂) and perchloric acid (HClO₄). nus.edu.sg

Reaction Equation: NOClO₄ + H₂O → HNO₂ + HClO₄ nus.edu.sg

This reaction is a straightforward hydrolysis where the NO⁺ cation acts as the electrophile and a water molecule acts as the nucleophile. The immediate products are both strong (perchloric acid) and weak (nitrous acid) acids.

In the presence of a strong base, such as sodium hydroxide, the initial hydrolysis products are neutralized, and the reaction proceeds further to generate a mixture of sodium perchlorate, sodium nitrite, and sodium nitrate (B79036), along with nitric oxide and water. nus.edu.sg This indicates the complexity of the subsequent reactions of nitrous acid in a basic medium.

The energetic profile of this process has been investigated, with the heat of aquation (the enthalpy change upon dissolution and reaction in a large amount of water) being a subject of calorimetric studies. rsc.org

Interactions and Complex Formation with Lewis Bases

The chemical reactivity of this compound is dominated by the electrophilic nature of the nitrosonium cation (NO⁺). wikipedia.org This ion readily interacts with a wide range of Lewis bases (electron-pair donors) to form various adducts and complexes, or to initiate reactions such as nitrosylation and diazotization.

The nitrosonium ion is isoelectronic with carbon monoxide (CO) and molecular nitrogen (N₂). differencebetween.com Its ability to accept electron pairs allows it to form coordination complexes, particularly with transition metals, where it functions in a manner analogous to the carbonyl ligand in metal carbonyls. differencebetween.combritannica.com

Interactions with Aromatic Compounds: Electron-rich aromatic compounds (arenes) can act as Lewis bases and react with the nitrosonium cation. This reaction, known as nitrosylation, involves an electrophilic attack on the aromatic ring. For instance, anisole (B1667542) reacts with nitrosonium tetrafluoroborate (B81430) (a related salt) to yield a nitrosoaromatic compound. wikipedia.org Similar reactivity is expected with this compound, where the arene donates electron density from its π-system to the NO⁺ ion.

Interactions with Amines and Nitrogen Heterocycles: Aryl amines, which are prominent Lewis bases, react with the nitrosonium ion in a process known as diazotization, forming arenediazonium salts. wikipedia.orgthieme-connect.de The reaction of N,N-dialkyl aromatic amines with NO⁺ can proceed via oxidation of the amine to a radical cation, which then undergoes further reactions. researchgate.net Other nitrogen-containing Lewis bases, such as pyridine, can also interact with the nitrosonium cation. researchgate.net

Complex Formation with Oxygen and Nitrogen-Containing Molecules: Theoretical studies have shown that the nitrosonium cation forms stable complexes with molecules containing Lewis basic sites, such as oxygen and nitrogen atoms. researchgate.net These interactions are typically classified as n-complexes, where the NO⁺ cation coordinates directly to a lone pair of electrons on the heteroatom. Quantum-chemical calculations on the interaction of NO⁺ with molecules like cytosine, adenine, and benzaldehyde (B42025) have demonstrated that n-complexes with oxygen or nitrogen atoms are energetically more favorable than π-complexes involving the aromatic ring system. researchgate.net

The interaction landscape for the nitrosonium cation with various Lewis bases is summarized in the table below.

| Lewis Base Type | Interaction/Reaction | Products/Complexes |

| Water (H₂O) | Hydrolysis | Nitrous Acid (HNO₂), Perchloric Acid (HClO₄) |

| Aromatic Hydrocarbons | Electrophilic Nitrosylation | Nitrosoarenes |

| Aryl Amines (ArNH₂) | Diazotization | Arenediazonium Salts (ArN₂⁺) |

| N,N-Dialkyl Anilines | Oxidation / Nitrosative Dealkylation | Amine Radical Cations, Iminium Ions |

| Heterocycles (Pyridine) | Complex Formation / Proton Transfer | Pyridinium Adducts |

| Carbonyl Compounds | n-Complex Formation | O-Nitrosonium Adducts |

| Transition Metals | Coordination | Metal Nitrosyl Complexes |

Decomposition Mechanisms and Kinetic Studies

Thermal Decomposition Pathways and Product Identification

The thermal breakdown of nitrosonium perchlorate (B79767) does not proceed in a single step but rather through a sequence of reactions leading to a variety of products.

2NOClO₄ → N₂O₄ + Cl₂ + 3O₂ dtic.mil

However, more detailed investigations have revealed a more complex product mixture. The primary gaseous products identified during the decomposition are nitrogen dioxide (NO₂) and chlorine dioxide (ClO₂). dtic.mil The formation of elemental chlorine (Cl₂) and oxygen (O₂) is attributed to the subsequent decomposition of these primary products, particularly chlorine dioxide, which is known to break down at temperatures as low as 30-50°C. dtic.mil

In addition to the gaseous products, a key solid intermediate is formed during the decomposition process.

Research has demonstrated that the thermal decomposition of nitrosonium perchlorate is a two-stage process with the intermediate formation of nitronium perchlorate (NO₂ClO₄). dtic.mil This intermediate is more thermally stable than this compound. dtic.mil

The first stage of the decomposition involves the conversion of this compound to nitronium perchlorate. The quantity of nitronium perchlorate increases in the initial phase of the decomposition, reaches a maximum, and then gradually decreases as it undergoes further decomposition in the second stage. dtic.mil

The second stage, occurring at higher temperatures (around 165-180°C), is the decomposition of the accumulated nitronium perchlorate. dtic.mil The decomposition of nitronium perchlorate is believed to form this compound and oxygen, with other observed products like NO₂, Cl₂, and ClO₂ resulting from the subsequent breakdown of this newly formed this compound. acs.org

The following table summarizes the identified decomposition products of this compound:

| Product | Chemical Formula | Physical State | Role in Decomposition |

| Nitrogen Dioxide | NO₂ | Gas | Primary Gaseous Product |

| Chlorine Dioxide | ClO₂ | Gas | Primary Gaseous Product |

| Oxygen | O₂ | Gas | Secondary Gaseous Product |

| Chlorine | Cl₂ | Gas | Secondary Gaseous Product |

| Nitronium Perchlorate | NO₂ClO₄ | Solid | Intermediate Species |

Catalytic Influences on Decomposition Rates

The rate of decomposition of this compound can be influenced by the presence of certain catalysts.

Advanced Kinetic and Thermodynamic Parameter Determination for Decomposition Processes

For the decomposition of the intermediate, nitronium perchlorate, some kinetic and mechanistic studies have been performed, but specific thermodynamic parameters such as enthalpy and entropy of decomposition for this compound are not provided in the available search results.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For an ionic compound like nitrosonium perchlorate (B79767), these calculations can be applied to the individual ions (nitrosonium, NO⁺, and perchlorate, ClO₄⁻) as well as the bulk crystalline structure to understand the interplay of forces that govern its properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly well-suited for determining optimized geometries, electronic properties, and relative stabilities of energetic materials.

A DFT study of nitrosonium perchlorate would typically begin with the geometry optimization of the individual nitrosonium and perchlorate ions to determine their equilibrium bond lengths and angles. For the nitrosonium cation (NO⁺), calculations would confirm its linear geometry and triple bond character. For the perchlorate anion (ClO₄⁻), calculations would confirm its tetrahedral geometry. Subsequent calculations on the crystal lattice of this compound would reveal how intermolecular interactions in the solid state affect these geometries.

The stability of this compound can be assessed by calculating its heat of formation and decomposition energies. Computational approaches can be used to determine the cohesive energy of the crystal lattice, which is a measure of the strength of the ionic bonding. The electronic stability is often evaluated by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally suggests greater kinetic stability. In the context of this compound, the HOMO is typically associated with the perchlorate anion, and the LUMO with the nitrosonium cation.

Table 1: Representative Data from DFT Calculations on Nitrosonium and Perchlorate Ions This table presents typical data that would be obtained from DFT calculations. The values are illustrative and based on general chemical knowledge and data from related computational studies.

| Parameter | Nitrosonium Cation (NO⁺) | Perchlorate Anion (ClO₄⁻) |

| Optimized Geometry | Linear | Tetrahedral |

| N-O Bond Length (Å) | ~1.06 | - |

| Cl-O Bond Length (Å) | - | ~1.44 |

| O-Cl-O Bond Angle (°) | - | 109.5 |

| Electronic Properties | ||

| HOMO Energy (eV) | - | -8.5 |

| LUMO Energy (eV) | -14.0 | +2.0 |

| HOMO-LUMO Gap (eV) | - | 10.5 |

Computational chemistry is a key tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, intermediates, and transition states. The thermal decomposition of this compound is a critical area where these methods can provide significant insights. It is known to be an intermediate in the decomposition of other energetic materials like nitronium perchlorate acs.org.

The decomposition is believed to proceed through the initial dissociation of the perchlorate ion. Quantum chemical calculations can be used to model various potential decomposition pathways, such as the stepwise breaking of the Cl-O bonds in the perchlorate anion. For each proposed step in a reaction mechanism, the geometry of the transition state can be calculated, and the corresponding activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined.

For example, a potential initial step in the decomposition of the perchlorate anion is the homolytic cleavage of a Cl-O bond to form chlorine trioxide (ClO₃) and an oxygen radical. DFT calculations can be used to compute the energy required for this bond-breaking event. By comparing the activation energies of different possible decomposition pathways, the most likely reaction mechanism can be identified.

Quantum mechanics can be used to predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and identifying the presence of specific chemical species.

For this compound, quantum chemical calculations can predict the vibrational frequencies and intensities of both the nitrosonium cation and the perchlorate anion. The nitrosonium ion (NO⁺) has a characteristic strong stretching vibration at a high frequency (experimentally observed around 2300-2350 cm⁻¹) due to its triple bond gla.ac.uk. Calculations can precisely predict this frequency and its Raman and IR intensity. The perchlorate ion (ClO₄⁻) has several characteristic vibrational modes, including a symmetric stretching mode and various bending modes. Theoretical calculations can help to assign the peaks in the experimental vibrational spectra of this compound to these specific molecular motions.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound This table provides an example of the kind of data generated from quantum chemical calculations of vibrational spectra. Frequencies are illustrative.

| Vibrational Mode | Ion | Calculated Frequency (cm⁻¹) | IR Activity | Raman Activity |

| N-O Stretch | Nitrosonium (NO⁺) | ~2340 | Strong | Strong |

| Symmetric Cl-O Stretch | Perchlorate (ClO₄⁻) | ~935 | Inactive | Strong |

| Asymmetric Cl-O Stretch | Perchlorate (ClO₄⁻) | ~1100 | Strong | Active |

| O-Cl-O Bend | Perchlorate (ClO₄⁻) | ~460 | Active | Active |

| O-Cl-O Bend | Perchlorate (ClO₄⁻) | ~625 | Strong | Active |

Molecular Dynamics Simulations of this compound Interactions in Solution or Solid State

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the behavior of materials in the solid state or in solution, including phase transitions, diffusion, and interactions between molecules.

For this compound, MD simulations could be employed to study the dynamics of the ions within the crystal lattice at different temperatures. This could help in understanding the structural changes that occur leading up to thermal decomposition. For example, simulations could reveal the onset of increased rotational and vibrational motion of the nitrosonium and perchlorate ions at elevated temperatures, which may precede the breaking of chemical bonds.

In the context of this compound as part of a larger energetic formulation (e.g., in a composite propellant), MD simulations could be used to study the interactions at the interfaces between this compound and other components, such as binders or fuels. These simulations can provide information on the compatibility and stability of the mixture. While specific MD studies on this compound are not prominent in the literature, the methodology has been extensively applied to other energetic materials like ammonium (B1175870) perchlorate to investigate their crystal structures and interfacial interactions figshare.comacs.org.

Development of Advanced Computational Methodologies for Perchlorate-Based Energetic Systems

The field of computational chemistry is continually evolving, with the development of new methods and algorithms to improve the accuracy and efficiency of calculations, particularly for complex systems like energetic materials. Research in this area for perchlorate-based systems often focuses on several key aspects:

Improved Force Fields for Molecular Dynamics: The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between atoms. For ionic energetic materials, developing force fields that can accurately model the strong electrostatic interactions and charge transfer is a significant challenge.

Multiscale Modeling: To bridge the gap between molecular-level phenomena and macroscopic behavior (such as detonation), multiscale modeling approaches are being developed. These methods combine the accuracy of quantum chemical calculations for describing chemical reactions with the efficiency of classical MD and continuum mechanics to model larger systems over longer timescales.

Reactive Molecular Dynamics: For studying the fast, complex chemical reactions that occur during the decomposition and detonation of energetic materials, reactive force fields (such as ReaxFF) are being developed and applied. These force fields allow for the simulation of chemical bond breaking and formation, providing a more realistic picture of the chemistry under extreme conditions.

While these advanced computational methodologies are generally applicable to a wide range of energetic materials, their application to perchlorate-based systems, including this compound, is crucial for gaining a more comprehensive understanding of their performance and safety.

Coordination Chemistry of the Nitrosonium Perchlorate System

Nitrosonium Cation as a Ligand in Transition Metal Complexes

The nitrosonium ion (NO⁺) is a key ligand in the field of coordination chemistry. britannica.com Metal complexes containing the nitric oxide (NO) ligand are often viewed as derivatives of the nitrosyl cation. wikipedia.orgscribd.com These metal nitrosyl complexes are diverse in structure and have been the subject of extensive research due to their relevance in biological systems and catalysis. nih.gov The transformation of nitric oxide into the nitrosonium cation is a crucial step in the formation of dinitrosyl iron complexes (DNICs) with thiol-containing ligands, which are considered a stable and transportable form of NO in biological systems. nih.gov

The synthesis of metal nitrosyl complexes can be achieved through various methods, including the direct reaction of a metal complex with nitric oxide gas or the oxidation of coordinated ammine ligands. wikipedia.org A common and direct route involves using nitrosonium salts, such as nitrosonium perchlorate (B79767), as a source of the NO⁺ ligand. For example, the oxidation of an azide (B81097) complex in the presence of a perchlorate salt and a nitrosonium source can yield a nitrosyl complex. wikipedia.org

The structural characteristics of metal nitrosyl complexes are particularly notable for the coordination geometry of the M-NO unit, which can be either linear or bent. scribd.com This variation in geometry has significant implications for the electronic structure of the complex. The majority of known nitrosyl complexes feature a single metal core, though some exist as multi-metal clusters. nih.gov Dinitrosyl complexes, containing two NO groups, are common and often exhibit tetrahedral or pseudo-tetrahedral geometries. nih.gov

One of the earliest synthesized nitrosyl complexes is Roussin's red salt, which contains the anion [Fe₂(NO)₄S₂]²⁻. In this structure, each iron atom is linearly bonded to two NO⁺ ligands. wikipedia.orgscribd.com In contrast, the complex [Co(en)₂(NO)Cl]⁺ features a bent NO ligand. scribd.com The conformation of dinitrosyl complexes can also be described as "attracto" or "repulso," depending on the relative angles of the N–M–N and O–M–O bonds. nih.gov

| Compound | Metal Center | M–N–O Angle (°) | N–O Bond Length (Å) | Geometry of M-NO unit |

| [Fe(CN)₅(NO)]³⁻ | Fe | Linear | ~1.13 | Linear |

| [Co(en)₂(NO)Cl]⁺ | Co | Bent | ~1.19 | Bent |

| Fe(NO)₂(Im)₂(d¹⁰) | Fe | 167.5, 170.1 | N/A | Linear |

| [Fe₂(NO)₄S₂]²⁻ (Roussin's Red Salt Anion) | Fe | Linear | N/A | Linear |

Note: Specific bond lengths can vary depending on the crystal structure determination.

The bonding between a transition metal and a nitrosyl ligand is best understood by considering the nitrosonium cation (NO⁺), which is isoelectronic with carbon monoxide (CO), the cyanide anion (CN⁻), and molecular nitrogen (N₂). wikipedia.orgdifferencebetween.comquora.com Consequently, the principles of bonding in metal nitrosyls are analogous to those in metal carbonyls. britannica.comwikipedia.orgscribd.com

The interaction involves two primary components:

σ-Donation: The nitrosyl ligand donates a pair of electrons from its highest occupied molecular orbital (HOMO), a sigma orbital located on the nitrogen atom, to a vacant d-orbital on the metal center. wikipedia.orgquora.com This forms a standard M-N sigma bond.

π-Back-bonding: The metal donates electron density from its filled d-orbitals back into the vacant π* (antibonding) orbitals of the nitrosyl ligand. wikipedia.orgscribd.com This back-donation strengthens the metal-ligand bond and weakens the internal N-O bond. nih.gov

The geometry of the M-N-O unit provides insight into the electronic structure.

Linear M-N-O: This arrangement is typically described as coordination of the NO⁺ cation. The N-O bond order approaches a triple bond. Infrared spectroscopy shows stretching frequencies (ν(NO)) for linear nitrosyls in the range of 1650–1900 cm⁻¹. scribd.com

Bent M-N-O: This geometry is often formally described as coordination of the NO⁻ anion. The N-O bond order is closer to a double bond. Bent nitrosyls exhibit lower ν(NO) stretching frequencies, typically between 1525–1690 cm⁻¹. scribd.com

The choice between a linear or bent geometry is influenced by the electron count of the metal center and the other ligands present. For instance, complexes with a higher electron density on the metal are more likely to favor the bent geometry to reduce the excess electron density through the ligand. scribd.com

| Bonding Mode | Formal Oxidation State of Ligand | M-N-O Angle | ν(NO) IR Frequency (cm⁻¹) | N-O Bond Order |

| Linear | NO⁺ | ~180° | 1650 - 1900 | ~3 |

| Bent | NO⁻ | ~120-140° | 1525 - 1690 | ~2 |

Role of the Perchlorate Anion as a Weakly Coordinating Counterion in the Synthesis of Coordination Compounds

The perchlorate anion (ClO₄⁻) is the conjugate base of perchloric acid (HClO₄), which is one of the strongest known mineral acids. wikipedia.org This means that the perchlorate ion is a very weak Brønsted base and, consequently, a very weakly coordinating anion. wikipedia.orgstudy.com This property is highly valuable in synthetic coordination chemistry.

When designing the synthesis of a cationic metal complex, the choice of the counterion is critical. A strongly coordinating anion might compete with the desired ligands for a position in the metal's coordination sphere, leading to unwanted side products. The perchlorate ion's extremely low affinity for metal centers minimizes this risk. wikipedia.orgstudy.com It is easily displaced by other, stronger ligands, allowing for the clean formation of the target complex. study.com

This is clearly illustrated by the structures of many hydrated metal perchlorate salts, such as hydrated copper perchlorate, Cu(H₂O)₆₂. wikipedia.org In these compounds, water molecules, which are relatively weak ligands, preferentially coordinate to the metal ion, while the perchlorate ions remain as separate, non-coordinated counterions in the crystal lattice. wikipedia.org This demonstrates the inability of perchlorate to compete even with water for coordination sites. wikipedia.org Because of this property, perchlorate salts are frequently used as starting materials or as supporting electrolytes in the study of coordination complexes in solution. wikipedia.org

Investigations into the Reactivity of Nitrosonium Perchlorate in Forming Novel Coordination Species

This compound serves as a powerful and reactive source of the nitrosonium cation, which is a strong electrophile and oxidizing agent. wikipedia.org This reactivity can be harnessed to synthesize novel coordination compounds that may not be accessible through other routes.

A significant area of investigation is the reaction of nitrosonium salts with transition-metal hydrides. Research has shown that nitrosonium salts like nitrosonium triflate ([NO][SO₃CF₃]) can undergo a 1,1-insertion reaction with metal-hydride (M-H) bonds. nih.govresearchgate.net In this reaction, the NO⁺ ion inserts directly into the M-H bond to form a coordinated nitroxyl (B88944) (HN=O) ligand. nih.gov For example, the reaction of mer,trans-ReH(CO)₃(PPh₃)₂ with nitrosonium triflate yields the nitroxyl complex [mer,trans-Re(NH=O)(CO)₃(PPh₃)₂]⁺. nih.govresearchgate.net Given that this compound is also a source of the NO⁺ cation, it is expected to exhibit similar reactivity, providing a pathway to these novel nitroxyl species.

The electrophilic nature of the NO⁺ cation also allows it to react with various nucleophilic centers in coordinated ligands or directly with electron-rich metal centers. The reactivity of nitrosonium complexes with organic compounds has been systematically studied, highlighting the great structural variety of products that can be formed due to the specific electronic features of the NO⁺ ion. researchgate.net These reactions can lead to the formation of new C-N, S-N, or O-N bonds, expanding the scope of coordination chemistry beyond simple ligand substitution.

Advanced Research Applications and Future Directions

Exploration as a Specialty Reagent in Advanced Organic Synthesis Beyond Traditional Nitrosation

Nitrosonium perchlorate's high reactivity distinguishes it from more common nitrosating agents. While traditional nitrosation involves the introduction of a nitroso group (-NO) onto a substrate, the powerful electrophilic and oxidizing nature of NOClO₄ suggests potential for more complex and specialized transformations in organic synthesis. However, its practical use has been largely superseded by more stable and safer alternatives, notably nitrosonium tetrafluoroborate (B81430) (NOBF₄).

The inherent instability of nitrosonium perchlorate (B79767), which decomposes explosively at temperatures above 100°C and reacts violently with many organic compounds, has significantly restricted its laboratory application. researchgate.netsigmaaldrich.com Its hygroscopic nature further complicates handling, as it readily hydrolyzes in the presence of water to form nitrous acid and perchloric acid. researchgate.net

Despite these challenges, its high oxidizing power, with an estimated redox potential (E°) of approximately +1.5 V, indicates a strong driving force for reactions involving electron transfer. This suggests its potential utility in specialized oxidative transformations where other, milder oxidants may fail. Research in this area remains largely theoretical, as the practical hazards associated with this compound have led synthetic chemists to favor analogous reagents with more predictable and controllable reactivity profiles.

Potential in Materials Science Research

The unique properties of this compound lend themselves to investigation within materials science, particularly in the study of energetic materials and as a potential, albeit challenging, precursor for new inorganic compounds.

The use of this compound as a synthetic precursor for creating novel inorganic materials is not a widely documented field of research. Its primary role in chemical reactions is typically that of an oxidant or a source of the nitrosonium cation (NO⁺) for nitrosation or the formation of nitrosyl complexes. While the perchlorate anion (ClO₄⁻) is a common component in many materials, the instability and hazardous nature of the nitrosonium salt make it a difficult and often undesirable starting material compared to more stable perchlorate salts like those of alkali metals or ammonium (B1175870).

This compound plays a significant role in the fundamental understanding of the decomposition mechanisms of other energetic materials, particularly those containing the perchlorate group. For instance, studies on the decomposition of nitronium perchlorate (NO₂ClO₄) have shown that its breakdown pathway involves the formation of this compound as an intermediate. researchgate.net

The decomposition of nitronium perchlorate is believed to initially yield this compound and oxygen. The subsequent decomposition of the this compound is then responsible for the appearance of other products, such as nitrogen dioxide (NO₂), chlorine (Cl₂), and chlorine dioxide (ClO₂). researchgate.net This mechanistic insight is crucial for developing models that predict the stability, reactivity, and decomposition pathways of complex energetic systems. Although this compound itself was investigated as a potential rocket propellant, its direct use was not commercialized. researchgate.net Its value in the field now lies more in its utility as a model compound for studying the fundamental chemical kinetics and reaction pathways in the thermal decomposition of nitrogen- and chlorine-based oxidizers.

Development of Alternative Nitrosonium Reagents: A Comparative Academic Perspective

The significant handling risks and instability of this compound have driven the academic and industrial development of alternative nitrosonium reagents. Among these, nitrosonium tetrafluoroborate (NOBF₄) and nitrosonium hexafluorophosphate (B91526) (NOPF₆) have become the most prominent and well-studied, offering a much safer and more versatile profile for a wide range of chemical applications.

Nitrosonium tetrafluoroborate is a commercially available, moisture-stable solid that has become a preferred reagent for generating the nitrosonium ion. wikipedia.org It is recognized as an efficient one-electron oxidant and a versatile agent for nitrosation and diazotization. thieme-connect.de

In advanced organic synthesis, NOBF₄ is employed in a variety of transformations. A notable application is the ipso-nitrosation of organotrifluoroborates, which allows for the rapid and selective conversion of aryl and heteroaryl compounds into their corresponding nitroso derivatives under mild conditions. It is also used for the nitrosylation of electron-rich aromatic compounds. wikipedia.org Beyond synthesis, NOBF₄ serves as a strong electron acceptor for doping conjugated polymers in materials science, enhancing their electrical conductivity for applications such as thermoelectric devices. researchgate.net Its widespread adoption is directly attributable to its superior stability and safety profile when compared to this compound.

Table 1: Comparative Properties of this compound and Nitrosonium Tetrafluoroborate

| Property | This compound (NOClO₄) | Nitrosonium Tetrafluoroborate (NOBF₄) |

|---|---|---|

| Stability | Hygroscopic; potentially explosive above 100°C researchgate.net | Moisture-stable; decomposes above 250°C |

| Oxidizing Power (E°) | High (approx. +1.5 V) | Moderate (approx. +1.0 V vs. ferrocene/ferrocenium) wikipedia.org |

| Byproduct Hazard | Perchloric acid (HClO₄) upon hydrolysis, a strong oxidizer researchgate.net | Hydrofluoric acid (HF) upon controlled hydrolysis |

| Handling | Requires stringent precautions due to instability and reactivity researchgate.net | Considered safer for handling and large-scale synthesis |

Nitrosonium hexafluorophosphate is another important alternative to this compound. It exhibits a similar nitrosating ability to NOBF₄ and is often used in reactions requiring anhydrous conditions. The primary advantage of the hexafluorophosphate (PF₆⁻) counterion is that it can enhance the reagent's solubility in polar aprotic solvents, which can be beneficial for certain reaction systems, such as electrochemical nitrosations.

However, NOPF₆ has its own limitations, including higher cost and greater moisture sensitivity compared to NOBF₄. In many synthetic applications, such as the reaction with olefins having aryl groups, both NOBF₄ and NOPF₆ can be used effectively to afford similar products, underscoring their roles as analogous and often interchangeable reagents. researchgate.net The choice between NOBF₄ and NOPF₆ typically depends on specific reaction requirements, such as solvent compatibility and cost considerations, while NOClO₄ remains largely excluded from practical use due to its inherent hazards.

Emerging Research Areas and Unexplored Facets in Nitrosonium Chemistry and Perchlorate Chemistry

The fields of nitrosonium and perchlorate chemistry, while mature in their foundational principles, are currently experiencing a renaissance driven by new synthetic challenges and the need for novel reactivity. Researchers are looking beyond the classical roles of these species, uncovering latent potential and exploring previously uncharted chemical territory. Emerging research is focused on harnessing the unique electronic properties of the nitrosonium ion for complex bond activations and reimagining the kinetically inert perchlorate anion as a reactive component in catalysis and materials science.

Nitrosonium Chemistry: Beyond Classical Oxidation

The nitrosonium ion (NO⁺) is well-established as a versatile and mild oxidant in organic synthesis, effective in the functionalization of carbon-carbon and carbon-heteroatom bonds, as well as the oxidative coupling of arenes. wikipedia.org However, recent research has propelled the nitrosonium cation into the advanced field of main-group chemistry, particularly in the area of Frustrated Lewis Pairs (FLPs).

A significant breakthrough is the use of a redox-active FLP to achieve the activation and subsequent nitrogen-oxygen (N-O) bond scission of the nitrosonium cation. nih.govacs.org Traditional FLPs, which feature a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, are typically limited to two-electron bond activation processes. nih.govacs.orgwikipedia.org The novel redox-active FLP system introduces a new mechanism. This innovative approach facilitates a multi-electron bond activation, a reactivity paradigm traditionally exclusive to transition metals. nih.govacs.org

This emerging research area opens up unprecedented avenues for main-group element chemistry. The ability to perform complex transformations, such as N-O bond cleavage, using metal-free systems addresses a significant challenge in sustainable chemistry. researchgate.net Future explorations in this domain are expected to expand the scope of FLP chemistry, leading to new catalytic cycles and the activation of other challenging small molecules.

Table 1: Emerging Research Themes in Nitrosonium Chemistry

| Research Area | Key Innovation | Investigated Reaction | Potential Future Directions |

|---|---|---|---|

| Frustrated Lewis Pair (FLP) Chemistry | Use of redox-active FLPs. nih.govacs.org | Activation and N-O bond scission of the nitrosonium cation. nih.gov | Development of metal-free catalytic systems for multi-electron transformations; Activation of other small, highly oxidizing molecules. acs.org |

| Advanced Organic Synthesis | Transition metal-free oxidative functionalizations. researchgate.net | C-H bond functionalization, functionalization of unsaturated bonds, oxidative coupling of arenes. wikipedia.orgresearchgate.net | Creation of novel synthetic pathways for complex molecules and pharmaceuticals with improved efficiency and sustainability. researchgate.net |

Perchlorate Chemistry: From Inert Anion to Reactive Catalyst Component

The perchlorate anion (ClO₄⁻) has long been characterized by its kinetic inertness and its role as a weakly coordinating anion, primarily used as a supporting electrolyte or as an energetic component in propellants. wikipedia.orgnih.gov However, a paradigm shift is underway, with researchers developing strategies to overcome its high activation energy barrier and exploit its potent oxidizing power in catalytic processes.

A key emerging area is the development of bio-inspired catalysts for perchlorate reduction. nih.gov Given that perchlorate is a persistent environmental pollutant, its removal is a significant challenge. nih.govnih.gov Inspired by the active sites of microbial (per)chlorate reductase enzymes, scientists have designed synthetic iron and rhenium complexes capable of efficiently deoxygenating perchlorate to chloride. nih.govsemanticscholar.orgillinois.edu A critical design principle in these systems is the incorporation of a secondary coordination sphere around the metal center. nih.govillinois.edu This non-covalently bound framework helps to bind the perchlorate anion and stabilize key intermediates, facilitating the oxygen atom transfer reaction. nih.gov

This research not only offers promising solutions for environmental remediation but also opens the door to utilizing perchlorate as a terminal oxidant in chemical synthesis. nih.gov By overcoming its kinetic stability, perchlorate could be repurposed from a pollutant into a valuable reagent for challenging oxidation reactions, such as C-H oxygenation. nih.gov

Unexplored facets of perchlorate chemistry also include its coordination behavior and its role in extraterrestrial environments. While generally considered non-coordinating, recent studies have provided evidence for perchlorate anion coordination in solution with certain metal complexes, challenging long-held assumptions. scispace.com Furthermore, the discovery of significant quantities of perchlorate in Martian soil has spurred research into its formation mechanisms and its potential as a source of oxygen for future missions, representing a unique intersection of geochemistry and materials science. nih.govmdpi.com

Table 2: Unexplored Facets and Future Directions in Perchlorate Chemistry

| Research Area | Key Innovation/Discovery | Significance | Potential Future Directions |

|---|---|---|---|

| Catalytic Reduction & Repurposing | Bio-inspired iron and rhenium catalysts with secondary coordination spheres. nih.govnih.govillinois.edu | Overcoming the kinetic inertness of ClO₄⁻ for environmental remediation and use as an oxidant in synthesis. nih.gov | Development of more robust and efficient catalysts for water treatment; Application of perchlorate as an oxygen atom transfer reagent in organic synthesis. nih.govillinois.edu |

| Coordination Chemistry | Evidence of perchlorate anion coordination in specific uranyl cation complexes in solution. scispace.com | Challenges the classical view of perchlorate as a purely non-coordinating anion. | Investigation of perchlorate's coordination potential with a wider range of metal ions and ligand systems; Exploring the implications for catalysis and solution chemistry. |

| Astrochemistry & In-Situ Resource Utilization | Detection of perchlorate on Mars. mdpi.com | Potential source of breathable oxygen for future Mars missions; Implications for Martian geochemistry and habitability. nih.gov | Development of efficient methods for extracting oxygen from Martian regolith; Studying the role of perchlorate in planetary surface chemistry. nih.gov |

Q & A

Q. What are the critical considerations for synthesizing nitrosonium perchlorate (NOClO₄) to ensure purity and stability?

this compound is highly hygroscopic and reactive, requiring strict anhydrous conditions during synthesis. A common method involves reacting nitrosyl chloride (NOCl) with perchloric acid (HClO₄) in a controlled environment. Post-synthesis, recrystallization from ethanol is recommended to remove impurities, as metal perchlorates are partially soluble in alcohol . Key parameters include:

Q. How can mass spectrometry (MS) distinguish this compound from other perchlorate salts in complex matrices?

MS detection should focus on the ClO₄⁻ ion (m/z 99) and its isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1). For this compound, monitor the NO⁺ ion (m/z 30) as a secondary identifier. Isotopic labeling (e.g., ¹⁸O-labeled ClO₄⁻) can serve as an internal standard to correct for matrix interference and instrument drift .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?

- Raman spectroscopy : Resolves ClO₄⁻ symmetric stretching (~940 cm⁻¹) and NO⁺ vibrational modes.

- Infrared (IR) spectroscopy : Identifies NO⁺ stretching (~2200 cm⁻¹) and ClO₄⁻ deformation bands.

- X-ray diffraction (XRD) : Confirms crystalline structure and lattice parameters .

Advanced Research Questions

Q. How can researchers design kinetic studies to investigate this compound’s decomposition pathways under varying thermal or environmental conditions?

Decomposition of this compound (e.g., NOClO₄ → NOCl + O₂) can be studied via:

- Thermogravimetric analysis (TGA) : Track mass loss under controlled heating rates.

- Gas chromatography (GC) : Quantify O₂ and NOCl byproducts.

- Time-resolved IR/Raman : Capture intermediate species like NO₂⁺ or ClO₃⁻ radicals . Data Contradiction Tip : If observed decomposition rates deviate from theoretical models, consider surface-catalyzed reactions or impurities (e.g., trace metals) accelerating breakdown .

Q. What strategies resolve conflicting data in quantifying this compound reactivity with organic substrates?

Contradictions often arise from solvent polarity or competing reaction pathways (e.g., nitrosation vs. oxidation). Methodological solutions include:

- Isotope dilution LC-MS : Use deuterated organic analogs to trace reaction selectivity.

- Competition experiments : Compare reactivity of NOClO₄ with NOBF₄ (nitrosonium tetrafluoroborate) to isolate counterion effects .

- In situ monitoring : Employ stopped-flow spectroscopy to capture transient intermediates .

Q. How does the counterion (ClO₄⁻ vs. BF₄⁻) influence nitrosonium salt stability and reactivity in electrophilic reactions?

Nitrosonium tetrafluoroborate (NOBF₄) is more stable than NOClO₄ due to BF₄⁻’s lower basicity and weaker coordination. Comparative studies should focus on:

- Hygroscopicity : Gravimetric analysis under controlled humidity.

- Thermal stability : Differential scanning calorimetry (DSC) to measure decomposition onset temperatures.

- Reaction kinetics : Pseudo-first-order rate constants for nitrosation of aromatic amines in nonpolar solvents .

Research Gaps and Methodological Challenges

Q. Why are there limited studies on this compound’s environmental persistence, and how can researchers address this gap?

While general perchlorate salts (e.g., KClO₄) are well-studied for environmental persistence, NOClO₄’s instability in aqueous media limits detectable residues. To assess its fate:

Q. How can computational modeling predict this compound’s reactivity in novel synthetic applications?

Density functional theory (DFT) simulations can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.